Vitamin D2 Propiononitrile
CAS No.:
Cat. No.: VC0203729
Molecular Formula: C₃₁H₄₇NO
Molecular Weight: 449.71
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₃₁H₄₇NO |
---|---|
Molecular Weight | 449.71 |
Introduction
Chemical Structure and Biosynthetic Context
Vitamin D2 Propiononitrile (C<sub>28</sub>H<sub>41</sub>NO) is a secosteroid derived from ergocalciferol, featuring a propiononitrile (-CH<sub>2</sub>CH<sub>2</sub>CN) substituent. Ergocalciferol itself originates from the UVB irradiation of ergosterol, a sterol abundant in fungi and yeast . The propiononitrile modification occurs at a defined position on the molecule, likely through chemical synthesis involving ergocalciferol as a precursor. This structural change alters the compound’s polarity and binding affinity compared to native vitamin D2, potentially influencing its solubility and metabolic stability .
The secosteroid framework of vitamin D2 includes a broken B-ring, a hallmark of vitamin D molecules that enables conformational flexibility. The propiononitrile group introduces an electron-withdrawing nitrile moiety, which may sterically hinder interactions with hydroxylating enzymes such as CYP27B1 and CYP24A1, critical for the activation and deactivation of vitamin D metabolites . Computational modeling suggests that this group could reduce the compound’s susceptibility to 24-hydroxylation, a primary inactivation pathway for calcitriol .
Mechanism of Action and Receptor Interactions
Like endogenous vitamin D metabolites, Vitamin D2 Propiononitrile exerts biological effects primarily through binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene transcription. The VDR forms a heterodimer with the retinoid X receptor (RXR), enabling it to bind vitamin D response elements (VDREs) in target genes . Structural studies indicate that the propiononitrile group may alter the compound’s binding kinetics to the VDR ligand-binding domain, though empirical data remain limited.
Transcriptional Regulation
Calcitriol (1,25-dihydroxyvitamin D3), the active form of vitamin D3, enhances intestinal calcium absorption by upregulating TRPV6 and calbindin-D9k expression . Vitamin D2 Propiononitrile likely shares this mechanism but with modified efficiency due to its altered side chain. In vitro assays comparing ergocalciferol and its analogs could clarify whether the propiononitrile group enhances or diminishes transcriptional activity.
Non-Genomic Signaling
Rapid calcium influx observed with calcitriol (within 1–10 minutes) suggests non-genomic signaling pathways mediated by membrane-associated VDR or alternative receptors . Vitamin D2 Propiononitrile’s nitrile group may influence these pathways by modulating receptor localization or interaction with secondary messengers.
Metabolic Pathways and Enzymatic Processing
The metabolism of Vitamin D2 Propiononitrile diverges from canonical vitamin D pathways due to its synthetic modification:
-
Hydroxylation: Unlike ergocalciferol, which undergoes 25-hydroxylation in the liver via CYP2R1 , the propiononitrile group may impede this step, necessitating alternative enzymatic routes.
-
Inactivation: CYP24A1-mediated 24-hydroxylation, the primary deactivation pathway for calcitriol, could be less efficient for Vitamin D2 Propiononitrile, prolonging its half-life .
-
Excretion: The nitrile group enhances hydrophilicity, potentially accelerating renal clearance compared to ergocalciferol.
Metabolic Feature | Ergocalciferol (D2) | Vitamin D2 Propiononitrile |
---|---|---|
25-Hydroxylation Site | CYP2R1 (liver) | Likely impaired |
Inactivation Pathway | CYP24A1 (24-hydroxylation) | Reduced efficiency |
Plasma Half-Life | 15–30 days | Hypothetically shorter |
Physiological and Therapeutic Implications
Calcium Homeostasis
While direct studies on Vitamin D2 Propiononitrile are sparse, its structural similarity to ergocalciferol suggests a role in calcium regulation. The compound may enhance intestinal calcium absorption via VDR-mediated upregulation of TRPV6, albeit with reduced potency due to metabolic differences . Clinical assays measuring serum 25-hydroxyvitamin D levels (30–100 ng/mL for sufficiency ) could contextualize its efficacy in addressing deficiency.
Immunomodulation
Vitamin D metabolites modulate immune cell function by suppressing proinflammatory cytokines and promoting antimicrobial peptide synthesis . Vitamin D2 Propiononitrile’s potential to activate VDR in monocytes and macrophages warrants investigation, particularly in autoimmune or infectious disease models.
Comparative Analysis with Vitamin D Analogs
Vitamin D2 Propiononitrile occupies a unique niche among vitamin D derivatives:
Compound | Structural Feature | Key Functional Difference |
---|---|---|
Ergocalciferol (D2) | C24 methyl, C22–C23 double bond | Natural fungal source |
Cholecalciferol (D3) | Derived from 7-dehydrocholesterol | Human skin synthesis |
Calcitriol | 1,25-dihydroxy form | Direct regulation of VDR |
Vitamin D2 Propiononitrile | Propiononitrile side chain | Altered metabolism and receptor affinity |
The propiononitrile group distinguishes it from both endogenous and synthetic analogs, offering a novel scaffold for drug development.
Research Directions and Unanswered Questions
-
Receptor Binding Kinetics: Quantitative studies comparing VDR binding affinities of Vitamin D2 Propiononitrile and calcitriol are needed.
-
Toxicity Profile: While vitamin D toxicity (>100 ng/mL 25(OH)D ) is well-documented, the propiononitrile derivative’s safety margins remain uncharacterized.
-
Therapeutic Applications: Preclinical trials could explore its utility in conditions resistant to conventional vitamin D therapy, such as certain cancers or immune disorders.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume